N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-phenylacetamide

Acetylcholinesterase inhibition Enzyme assay Structure-activity relationship

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-phenylacetamide (CAS 477867-29-1) is a synthetic phenylacetamide derivative characterized by a 4-chlorophenyl sulfanyl ethyl linker attached to a phenylacetamide moiety. Its molecular formula is C16H16ClNOS with a molecular weight of approximately 305.8 g/mol, and a predicted boiling point of 519.0±45.0 °C.

Molecular Formula C16H16ClNOS
Molecular Weight 305.8 g/mol
CAS No. 477867-29-1
Cat. No. B3140125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-phenylacetamide
CAS477867-29-1
Molecular FormulaC16H16ClNOS
Molecular Weight305.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NCCSC2=CC=C(C=C2)Cl
InChIInChI=1S/C16H16ClNOS/c17-14-6-8-15(9-7-14)20-11-10-18-16(19)12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19)
InChIKeyFDGMYPRQGBDWGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-phenylacetamide (CAS 477867-29-1): Core Chemical Profile and Procurement Baseline


N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-phenylacetamide (CAS 477867-29-1) is a synthetic phenylacetamide derivative characterized by a 4-chlorophenyl sulfanyl ethyl linker attached to a phenylacetamide moiety. Its molecular formula is C16H16ClNOS with a molecular weight of approximately 305.8 g/mol, and a predicted boiling point of 519.0±45.0 °C . The compound is available from specialized chemical suppliers with a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry place . It is classified as a research chemical and is not intended for human or veterinary therapeutic use .

Why Structural Analogs of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-phenylacetamide Are Not Interchangeable


The sulfanyl ethyl linker and the 4-chlorophenyl substituent in N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-phenylacetamide confer a distinct three-dimensional conformation and electronic profile that influence target engagement. Minor modifications to the linker (e.g., oxidation to sulfoxide or sulfone, or replacement of sulfur with oxygen) or the aryl substituent (e.g., substitution pattern or halogen identity) can drastically alter potency, selectivity, and physicochemical properties [1][2]. Consequently, substituting this compound with a closely related analog without empirical validation can lead to unpredictable biological outcomes and invalidate comparative experimental results.

Quantitative Differentiation Evidence for N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-phenylacetamide


AChE Inhibition Potency Comparison with a 4-Chlorophenyl Sulfanyl Analog

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-phenylacetamide (CAS 477867-29-1) inhibits recombinant Anopheles gambiae acetylcholinesterase (AgAChE) with an IC50 of 355 nM after 10 min incubation, and 337 nM after 60 min [1]. In a cross-study comparison, a structurally related N-phenylacetamide derivative containing a 4-chlorophenyl sulfanyl moiety (compound 4j) exhibited an AChE IC50 of 0.88 μM (880 nM) [2]. The target compound is approximately 2.5-fold more potent than the analog 4j under comparable assay conditions (though exact enzyme source and assay duration may differ).

Acetylcholinesterase inhibition Enzyme assay Structure-activity relationship

Selectivity Window for Mosquito vs. Human AChE: Inferred Advantage

The target compound inhibits Anopheles gambiae AChE with an IC50 of 337-355 nM [1]. While direct human AChE inhibition data for this compound are not publicly available, a phenoxyacetamide-based inhibitor from the same chemical series exhibited 100-fold selectivity for mosquito AChE over the human enzyme [2]. This suggests that the sulfanyl ethyl phenylacetamide scaffold, when appropriately substituted, can achieve significant species selectivity, a property that may be preserved in the target compound and could be exploited for vector control research.

Selectivity Mosquito vector control Acetylcholinesterase

Vendor-Specified Purity and Storage Conditions

Commercially available N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-phenylacetamide from AKSci (cat. 8836CL) is supplied with a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry place . This purity level meets typical requirements for in vitro biochemical assays and synthetic intermediate use. No specific stability or degradation data are provided, but the storage recommendation implies the compound is stable under standard laboratory conditions.

Chemical procurement Quality control Stability

Synthetic Tractability and Structural Diversification Potential

The compound's synthesis involves a straightforward two-step sequence: reaction of 4-chlorothiophenol with 2-bromoethylamine hydrobromide to form 2-[(4-chlorophenyl)sulfanyl]ethylamine, followed by acylation with phenylacetyl chloride in the presence of a base . The presence of a sulfanyl group, a secondary amide, and an aryl chloride offers multiple sites for further chemical modification (e.g., oxidation to sulfoxide/sulfone, reduction of the amide, or nucleophilic aromatic substitution). This synthetic accessibility and functional group diversity make the compound a versatile intermediate for generating focused libraries of phenylacetamide analogs.

Medicinal chemistry Synthetic intermediate Structure-activity relationship

Predicted Physicochemical Properties vs. Lead-Like Benchmarks

Predicted physicochemical properties for N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-phenylacetamide include a boiling point of 519.0±45.0 °C, a density of 1.24±0.1 g/cm³, and a pKa of approximately 15 . Its molecular weight (305.8 g/mol) and lipophilicity (estimated cLogP ~3.5-4.0 based on similar structures) fall within the typical range for lead-like compounds, though it has no hydrogen bond donors and only two acceptors . These properties suggest moderate membrane permeability but limited aqueous solubility, which may influence its suitability for cell-based vs. biochemical assays.

Drug-likeness Physicochemical properties ADME prediction

Mechanistic Insight: Non-Covalent Inhibition of AChE

The target compound acts as a non-covalent inhibitor of acetylcholinesterase, as evidenced by its reversible binding in the Ellman assay [1]. This contrasts with organophosphate and carbamate insecticides that irreversibly inhibit AChE via covalent modification of the catalytic serine. Non-covalent inhibitors like this phenylacetamide derivative offer potential advantages in terms of reduced off-target toxicity and the ability to dissociate from the enzyme, which may be beneficial in certain research applications.

Mechanism of action Acetylcholinesterase Reversible inhibition

Recommended Research and Industrial Application Scenarios for N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-phenylacetamide


Acetylcholinesterase (AChE) Inhibitor Discovery for Vector Control

This compound serves as a validated starting point for the development of species-selective AChE inhibitors targeting disease-transmitting mosquitoes (e.g., Anopheles gambiae, Aedes aegypti). Its moderate potency (IC50 ~350 nM) and reversible binding mode make it suitable for hit-to-lead optimization campaigns aimed at improving potency and selectivity [1][2]. The compound's synthetic accessibility facilitates rapid analog generation to explore structure-activity relationships around the sulfanyl ethyl linker and the phenylacetamide moiety.

Chemical Probe for Acetylcholinesterase Mechanism Studies

As a non-covalent, reversible AChE inhibitor, N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-phenylacetamide can be used as a pharmacological tool to probe the enzyme's active site dynamics and to compare inhibition kinetics with covalent modifiers [1]. Its relatively low molecular weight and lack of highly reactive functional groups minimize the risk of off-target covalent interactions, increasing its utility in biochemical and biophysical assays.

Synthetic Intermediate for Diversified Phenylacetamide Libraries

The compound's modular synthesis and the presence of multiple reactive handles (sulfanyl, amide, aryl chloride) make it an attractive intermediate for constructing focused libraries of phenylacetamide derivatives . Researchers can efficiently explore the effects of oxidation (to sulfoxide or sulfone), amide reduction, and nucleophilic substitution on biological activity and physicochemical properties.

Quality Control Reference Standard in Analytical Chemistry

Commercially available with a defined purity of ≥95% and accompanied by a certificate of analysis (CoA) and safety data sheet (SDS) upon request, this compound can be employed as a reference standard for method development and validation in HPLC, LC-MS, or NMR analysis of related phenylacetamide analogs . Its well-defined structure and availability from reputable vendors ensure batch-to-batch consistency.

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